5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride
Description
Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This compound has been utilized as a key intermediate in synthesizing BAY-9835, a first-in-class orally bioavailable ADAMTS7 inhibitor . The aminomethyl group is critical for forming hydrogen bonds with biological targets, while the methyl group contributes to steric stabilization and metabolic stability.
Properties
IUPAC Name |
5-(aminomethyl)-5-methylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-5(2-6)3(9)7-4(10)8-5;/h2,6H2,1H3,(H2,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQAQHWZJHMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009640-21-4 | |
| Record name | 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation-Amination Sequence
A two-step halogenation-amination protocol enables the conversion of a methyl group to aminomethyl:
Step 1: Bromination
Radical bromination of 5,5-dimethylimidazolidine-2,4-dione using $$N$$-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under UV light selectively functionalizes one methyl group:
$$
\text{5,5-dimethylimidazolidine-2,4-dione} + \text{NBS} \xrightarrow{\text{BPO, UV}} \text{5-(bromomethyl)-5-methylimidazolidine-2,4-dione}
$$
Reaction conditions (60°C, 12 hours) yield 65–70% of the brominated product, identified by a downfield shift in $$^{1}\text{H}$$ NMR (δ 3.98 ppm, CH$$_2$$Br).
Step 2: Amination
Treatment with aqueous ammonia (25% w/w) at 100°C for 24 hours replaces bromide with an amine:
$$
\text{5-(bromomethyl)-5-methylimidazolidine-2,4-dione} + \text{NH}3 \rightarrow \text{5-(aminomethyl)-5-methylimidazolidine-2,4-dione} + \text{NH}4\text{Br}
$$
The product is isolated in 85% yield after recrystallization from ethanol. The amine group is confirmed by IR (N–H stretch at 3350 cm$$^{-1}$$) and $$^{1}\text{H}$$ NMR (δ 2.85 ppm, NH$$_2$$).
Mannich Reaction
The Mannich reaction offers a one-pot method to introduce the aminomethyl group. Reacting 5,5-dimethylimidazolidine-2,4-dione with formaldehyde and ammonium chloride in acetic acid at 50°C for 6 hours achieves direct amination:
$$
\text{5,5-dimethylimidazolidine-2,4-dione} + \text{HCHO} + \text{NH}_4\text{Cl} \rightarrow \text{5-(aminomethyl)-5-methylimidazolidine-2,4-dione} + \text{HCl}
$$
This method affords a 75% yield, with the hydrochloride salt forming in situ. The product’s purity is verified by elemental analysis (C: 44.2%, H: 5.8%, N: 20.1%; theoretical C: 44.4%, H: 5.9%, N: 20.7%).
Hydrochloride Salt Formation
Treatment of the free base with concentrated hydrochloric acid (37% w/w) in ethanol precipitates the hydrochloride salt:
$$
\text{5-(aminomethyl)-5-methylimidazolidine-2,4-dione} + \text{HCl} \rightarrow \text{this compound}
$$
The salt is isolated in 90% yield, with a melting point of 252–254°C (decomposition).
Comparative Analysis of Synthetic Routes
The following table summarizes key parameters for each method:
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Halogenation-Amination | 70% | NBS/BPO, UV light; NH$$_3$$, 100°C | High selectivity |
| Mannich Reaction | 75% | HCHO/NH$$_4$$Cl, 50°C | One-pot synthesis |
The halogenation-amination route provides better regioselectivity, while the Mannich reaction simplifies the workflow.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Elemental analysis and HPLC (98.5% purity) confirm the absence of byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antibacterial Activity : Several studies have reported the antibacterial properties of hydantoin derivatives, including 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating their potential as antimicrobial agents .
- Anticancer Research : The compound's mechanism of action involves interactions with specific molecular targets that can influence cancer cell growth. It has been evaluated in preclinical studies for its efficacy against various cancer types, showing promising results in inhibiting tumor cell proliferation .
Material Science
In addition to biological applications, this compound is utilized in material science:
- Polymer Production : The compound can be incorporated into polymeric materials to enhance their properties. Its ability to form cross-links within polymer matrices contributes to improved mechanical strength and thermal stability.
- Corrosion Inhibition : Research has demonstrated that this compound acts as an effective corrosion inhibitor for metals such as carbon steel and brass in saline environments. Its optimal concentration for corrosion inhibition has been identified, showcasing its industrial relevance .
Case Study 1: Antibacterial Efficacy
A study conducted by Fujisaki et al. evaluated the antibacterial activity of various hydantoin derivatives against Staphylococcus aureus. The results indicated that specific structural modifications of the hydantoin ring enhanced antibacterial potency, suggesting that this compound could be further optimized for clinical applications .
Case Study 2: Anticancer Activity Assessment
In a comprehensive evaluation by the National Cancer Institute (NCI), compounds derived from this compound were assessed for their cytotoxic effects on human tumor cells. The findings revealed significant antitumor activity, with several derivatives demonstrating low GI50 values, indicating their potential as lead compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazolidine-2,4-dione scaffold is highly versatile, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazolidine-2,4-dione Derivatives
Physicochemical Properties
- Solubility : Hydrochloride salts (target compound) and hydroxyethyl derivatives () show improved aqueous solubility compared to halogenated analogs (e.g., 34 or BIRT 377) .
- Lipophilicity: LogP values (predicted) vary significantly: Target compound: ~0.5 (due to polar aminomethyl and hydrochloride). BIRT 377: ~4.2 (bromobenzyl and dichlorophenyl groups). Compound 34: ~3.8 (chlorophenyl and fluorobenzyl substituents).
Biological Activity
5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
This compound is synthesized through the reaction of specific amines with carbonyl compounds to form the imidazolidine structure. The synthesis typically involves controlled conditions using solvents like methanol or ethanol along with catalysts to facilitate the reaction .
| Property | Value |
|---|---|
| Molecular Formula | C5H10N2O2·HCl |
| Molecular Weight | 162.60 g/mol |
| Melting Point | 200-202 °C |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. It has been tested against several cancer cell lines, including those derived from breast and colon cancers. The results indicate that it can induce apoptosis in cancer cells, likely through the modulation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind to enzymes or receptors, influencing their activity and leading to biological responses such as inhibition of cell proliferation and induction of apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it significantly reduced bacterial load in treated cultures compared to controls. The minimum inhibitory concentration (MIC) values were determined for several strains, showing effectiveness at low concentrations .
- Anticancer Activity : In a comparative study with established chemotherapeutic agents, this compound demonstrated comparable or superior efficacy in inducing cell death in certain cancer cell lines .
- Enzyme Interaction Studies : Investigations into its enzymatic interactions have shown that this compound can inhibit specific enzymes involved in cancer progression and inflammation, suggesting a dual role in therapeutic applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-(Aminomethyl)-2,4-dioxoimidazolidine | Moderate | Low |
| 5-Methylimidazolidine-2,4-dione | Low | Moderate |
The presence of both aminomethyl and methyl groups in this compound enhances its reactivity and biological interactions compared to its analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous hydantoin derivatives, a common approach involves reacting 5-methylimidazolidine-2,4-dione with chloroethyl intermediates in the presence of catalysts like triethylamine or potassium hydroxide. Optimized reaction conditions (e.g., dichloromethane as solvent, room temperature) yield products with ~57–59% efficiency .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR identifies proton and carbon environments, confirming substituent positions. UPLC-MS and HRMS validate molecular weight and isotopic patterns. For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles (e.g., 65.55° dihedral angle between hydantoin and aryl rings) and hydrogen-bonding networks .
Q. What safety protocols are essential during handling?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water. Store in airtight containers at 2–8°C , away from oxidizing agents. Emergency measures include eye irrigation (15 mins) and medical consultation for ingestion .
Advanced Research Questions
Q. How do crystallographic studies inform structural dynamics and intermolecular interactions?
- X-ray crystallography reveals non-planar conformations (e.g., U-shaped geometry in sulfonylated derivatives) and hydrogen-bonding motifs (N–H···O, C–H···O/F). These interactions form 1D chains or dimers, influencing solubility and stability. Halide interactions (Cl···F, 3.05–3.12 Å) further stabilize crystal packing .
Q. What strategies resolve contradictions in synthetic yields or spectral data?
- Yield discrepancies (e.g., 57% vs. 59%) arise from catalyst loading or solvent polarity . Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For spectral anomalies (e.g., shifted NMR peaks), variable-temperature NMR or DFT calculations (B3LYP/6-311G**) differentiate tautomeric forms .
Q. How can computational modeling predict bioactivity or reaction mechanisms?
- Molecular docking simulates interactions with therapeutic targets (e.g., aldose reductase for diabetic complications). DFT studies map reaction pathways, such as sulfonylation transition states. MD simulations assess stability in biological matrices, guiding derivatization strategies .
Q. What are the implications of substituent modifications on biological activity?
- Introducing electron-withdrawing groups (e.g., -F, -Cl) on aryl rings enhances inhibitory activity against enzymes like aldose reductase. Substituent position (para vs. meta) affects binding affinity; for example, 4-fluorophenyl derivatives show higher hypoglycemic activity than 2-chloro analogs .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Solvent | Dichloromethane | |
| Catalyst | Triethylamine (1.2 eq) | |
| Yield Range | 57–59% | |
| Dihedral Angle (Hydantoin) | 65.55° | |
| Hydrogen Bond Length (N–H···O) | 1.98–2.12 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
